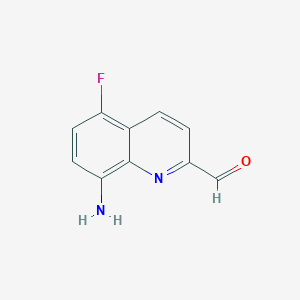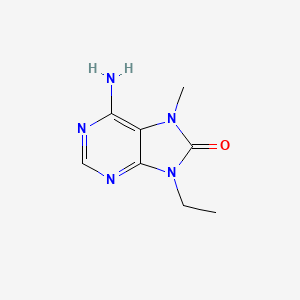
2-(5-Fluoro-1h-inden-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Fluoro-1h-inden-3-yl)acetamide is an organic compound that belongs to the class of indene derivatives It features a fluorine atom attached to the indene ring, which is fused with an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Fluoro-1h-inden-3-yl)acetamide typically involves the reaction of 5-fluoroindene with acetic anhydride in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of continuous flow reactors. The use of efficient purification techniques, such as chromatography, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(5-Fluoro-1h-inden-3-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetamide group to an amine.
Substitution: Electrophilic substitution reactions can occur at the indene ring, particularly at positions ortho and para to the fluorine atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.
Major Products
Oxidation: Formation of 5-fluoro-1h-indene-3-carboxylic acid.
Reduction: Formation of 2-(5-fluoro-1h-inden-3-yl)ethylamine.
Substitution: Formation of various substituted indene derivatives, depending on the reagent used.
Scientific Research Applications
2-(5-Fluoro-1h-inden-3-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural similarity to bioactive compounds.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(5-Fluoro-1h-inden-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity towards these targets. The acetamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition or activation of their function.
Comparison with Similar Compounds
Similar Compounds
2-(5-Fluoro-1h-indol-3-yl)acetamide: Similar structure but contains an indole ring instead of an indene ring.
2-(5-Fluoro-1h-inden-3-yl)ethanamine: Similar structure but contains an amine group instead of an acetamide group.
5-Fluoro-2-methyl-1h-indene: Similar structure but lacks the acetamide group.
Uniqueness
2-(5-Fluoro-1h-inden-3-yl)acetamide is unique due to the presence of both the fluorine atom and the acetamide group, which confer distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and lipophilicity, while the acetamide group provides opportunities for hydrogen bonding and interaction with biological targets.
Properties
Molecular Formula |
C11H10FNO |
|---|---|
Molecular Weight |
191.20 g/mol |
IUPAC Name |
2-(6-fluoro-3H-inden-1-yl)acetamide |
InChI |
InChI=1S/C11H10FNO/c12-9-4-3-7-1-2-8(5-11(13)14)10(7)6-9/h2-4,6H,1,5H2,(H2,13,14) |
InChI Key |
CDZNNTVWKJHRIU-UHFFFAOYSA-N |
Canonical SMILES |
C1C=C(C2=C1C=CC(=C2)F)CC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


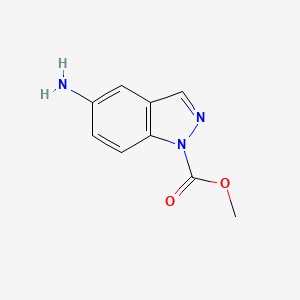



![Ethyl 1H-pyrazolo[4,3-c]pyridine-6-carboxylate](/img/structure/B11905032.png)
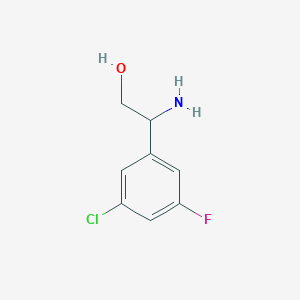
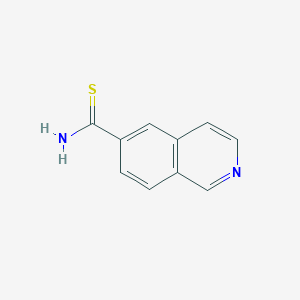
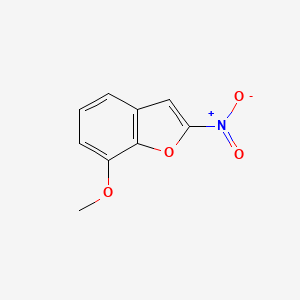
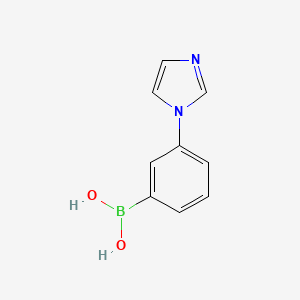
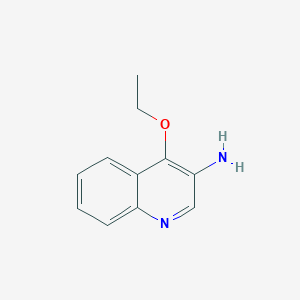
![3-Methyl-4,5-dihydro-1H-spiro[cyclopenta[c]pyrazole-6,4'-piperidine]](/img/structure/B11905049.png)
![3-[(Z)-hydroxyiminomethyl]-1H-quinolin-2-one](/img/structure/B11905056.png)
